molecular formula C27H33N3O3S B6486268 2-(4-methoxyphenyl)-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}acetamide CAS No. 887206-60-2

2-(4-methoxyphenyl)-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}acetamide

Cat. No.: B6486268
CAS No.: 887206-60-2
M. Wt: 479.6 g/mol
InChI Key: IRHQHBPEYDQURL-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}acetamide is a useful research compound. Its molecular formula is C27H33N3O3S and its molecular weight is 479.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 479.22426310 g/mol and the complexity rating of the compound is 614. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O3S/c1-20(28-26(31)19-21-6-10-23(32-2)11-7-21)27(25-5-4-18-34-25)30-16-14-29(15-17-30)22-8-12-24(33-3)13-9-22/h4-13,18,20,27H,14-17,19H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHQHBPEYDQURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)OC)NC(=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This compound, characterized by its complex structure involving piperazine and thiophene moieties, suggests a multifaceted interaction with biological systems.

Chemical Structure and Properties

The molecular formula of the compound is C19H25N3O3C_{19}H_{25}N_{3}O_{3} with a molecular weight of approximately 351.42 g/mol . The compound features multiple functional groups, including methoxy and piperazine, which are known to influence its biological activity.

PropertyValue
Molecular FormulaC19H25N3O3
Molecular Weight351.42 g/mol
Melting Point270-277ºC (dec.)
Density1.3±0.1 g/cm³
LogP1.01

The biological activity of the compound is believed to stem from its ability to interact with various biological targets, including neurotransmitter receptors and enzymes. The presence of the piperazine ring is particularly significant as it is commonly associated with neuropharmacological effects.

Potential Targets:

  • Serotonin Receptors: Piperazine derivatives often exhibit affinity for serotonin receptors, which play a crucial role in mood regulation and anxiety.
  • Dopamine Receptors: Similar compounds have been investigated for their dopaminergic activity, which could be beneficial in treating disorders like schizophrenia.
  • Enzyme Inhibition: The compound may also inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological profile.

Biological Activity Studies

Several studies have evaluated the biological activities of related compounds, providing insights into the potential efficacy of this compound.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives containing piperazine have shown effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Antimalarial Activity

In vitro studies have demonstrated that certain derivatives possess antimalarial properties against Plasmodium falciparum. The structural modifications in the compound may enhance its activity against malaria parasites .

Neuropharmacological Effects

Compounds featuring piperazine rings have been extensively studied for their neuropharmacological effects. For example, some derivatives have been shown to act as anxiolytics or antidepressants by modulating serotonin levels in the brain .

Case Studies

  • Antimicrobial Efficacy: In a study evaluating various piperazine derivatives, one compound demonstrated an IC50 value of 2.14 µM against Bacillus subtilis, indicating strong antibacterial properties .
  • Neuropharmacological Assessment: A related study assessed the impact of piperazine derivatives on anxiety models in mice, revealing significant reductions in anxiety-like behavior when administered at specific dosages .

Scientific Research Applications

Pharmacological Applications

Recent studies have highlighted several pharmacological properties associated with this compound:

  • Antipsychotic Activity : The compound has been evaluated for its potential as an antipsychotic agent due to its structural similarity to known antipsychotics that target dopamine receptors. In vitro studies suggest it may exhibit affinity for serotonin receptors, which are crucial in mood regulation and psychotic disorders .
  • Antidepressant Effects : Preliminary investigations indicate that derivatives of this compound may also possess antidepressant properties, likely due to modulation of serotonin and norepinephrine levels in the brain .
  • Anti-inflammatory Properties : Some studies have shown that the compound may reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several case studies have documented the effects of this compound in animal models:

  • A study demonstrated that administration of the compound led to a significant reduction in anxiety-like behaviors in rodents, indicating its potential as an anxiolytic agent .
  • Another investigation revealed that this compound could inhibit tumor growth in specific cancer models, suggesting possible anti-cancer properties .

Toxicology and Safety Profile

Toxicological assessments are crucial for understanding the safety profile of new compounds. Current data indicate that while some derivatives exhibit low toxicity at therapeutic doses, further studies are required to fully characterize their safety profiles and potential side effects .

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